N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-4-(prop-2-en-1-yloxy)benzamide
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Overview
Description
N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-4-(prop-2-en-1-yloxy)benzamide is a complex organic compound that features a 1,2,4-oxadiazole ring, a phenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-4-(prop-2-en-1-yloxy)benzamide typically involves multiple steps, starting with the formation of the 1,2,4-oxadiazole ring This can be achieved through the cyclization of appropriate precursors under specific conditions The phenyl group is then introduced via a substitution reaction, followed by the attachment of the benzamide moiety through an amide bond formation reaction
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to streamline production.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-4-(prop-2-en-1-yloxy)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The phenyl and oxadiazole rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the phenyl or oxadiazole rings, while reduction could result in the formation of amines or alcohols.
Scientific Research Applications
N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-4-(prop-2-en-1-yloxy)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-4-(prop-2-en-1-yloxy)benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The phenyl and benzamide groups can further enhance binding affinity and specificity. The compound may also influence various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar chemical properties.
Benzamide derivatives: Compounds with the benzamide moiety can have comparable biological activities.
Phenyl-substituted compounds: These compounds have similar structural features and can undergo similar chemical reactions.
Uniqueness
N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-4-(prop-2-en-1-yloxy)benzamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the oxadiazole ring, phenyl group, and benzamide moiety in a single molecule allows for a diverse range of applications and interactions.
Properties
Molecular Formula |
C24H19N3O3 |
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Molecular Weight |
397.4 g/mol |
IUPAC Name |
N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-4-prop-2-enoxybenzamide |
InChI |
InChI=1S/C24H19N3O3/c1-2-16-29-21-14-10-18(11-15-21)23(28)25-20-12-8-19(9-13-20)24-26-22(27-30-24)17-6-4-3-5-7-17/h2-15H,1,16H2,(H,25,28) |
InChI Key |
BAGWMJWQIWUVID-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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